
5-methoxy-4-nitro-1H-indene
Vue d'ensemble
Description
5-methoxy-4-nitro-1H-indene is a chemical compound with the molecular formula C10H9NO3 . It is a derivative of indene, a polycyclic hydrocarbon. The compound contains a methoxy group (-OCH3) and a nitro group (-NO2) attached to the indene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1H-indene ring with a methoxy group (-OCH3) at the 5th position and a nitro group (-NO2) at the 4th position . The molecular weight of the compound is 191.19 .Applications De Recherche Scientifique
Synthetic Applications and Chemical Properties
Synthesis and Bioactivity of Nitro Compounds : Research on nitro compounds derived from endophytic fungi highlights their potential in synthesizing bioactive molecules with antibacterial, antifungal, and antialgal properties. These findings suggest the relevance of such compounds in pharmaceutical and agricultural applications (Krohn et al., 2008).
Nucleophilic Substitution Reactions : Studies on the directive influence of N-oxide groups during nitration reactions shed light on the synthetic utility of nitro and methoxy groups in organic chemistry, facilitating the synthesis of various nitroarenes and nitroazaarenes through selective nucleophilic substitution (Hertog & Ammers, 2010).
Molecular Structure Analysis : The solid-state structure and molecular analysis of nitro and methoxy-substituted compounds have been extensively studied, providing insights into their potential applications in material science and drug design. For instance, X-ray powder diffraction and DFT studies have been used to analyze the structure of specific nitro-methoxy compounds, highlighting the importance of intermolecular interactions in determining their properties (Rahmani et al., 2017).
Photophysical Properties : The unique solvent-dependent fluorescence exhibited by nitro-group-containing naphthalene derivatives opens avenues for environmental sensor applications, highlighting the significance of these compounds in developing fluorescence-based sensors (Hachiya et al., 2013).
Catalysis and Reaction Mechanisms : Research on catalyzed microwave-assisted alkenylation of methoxyphenols to synthesize indenes and chromenes underscores the utility of methoxy and nitro groups in facilitating chemical transformations, which are crucial for the synthesis of complex organic molecules (Rao et al., 2015).
Mécanisme D'action
Target of Action
Indole derivatives are known to interact with a variety of biological targets. They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
The specific mode of action can vary widely depending on the specific indole derivative and its target. Generally, these compounds can bind with high affinity to multiple receptors, influencing their activity .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on the specific compound and its targets. Some indole derivatives have shown inhibitory activity against certain viruses and cancer cells .
Analyse Biochimique
Biochemical Properties
5-methoxy-4-nitro-1H-indene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In some cases, prolonged exposure to this compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or reducing oxidative stress . At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of normal cellular function. It is important to carefully monitor the dosage and duration of exposure to avoid adverse effects in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further transformations, such as conjugation with glucuronic acid or sulfate, to facilitate their excretion from the body. The interaction of this compound with these metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments . The localization and accumulation of this compound can affect its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-methoxy-4-nitro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-9-6-5-7-3-2-4-8(7)10(9)11(12)13/h2,4-6H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOAYKSFAKRBLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC=C2)C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1433212.png)
![Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate](/img/structure/B1433213.png)
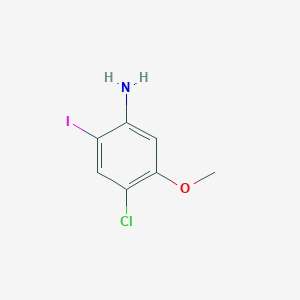
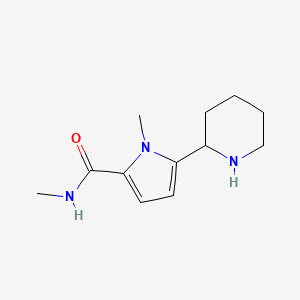


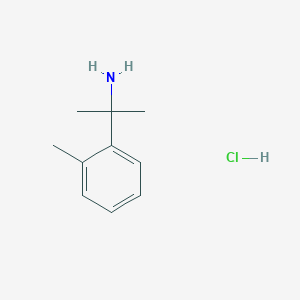
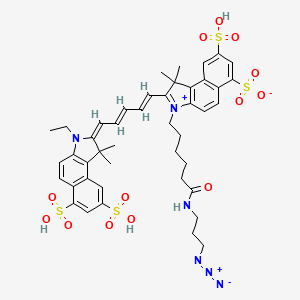
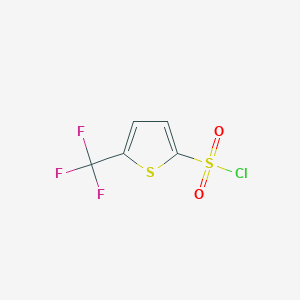

![6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol](/img/structure/B1433225.png)


